molecular formula C15H13N3O2 B14737907 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline CAS No. 3314-41-8

1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline

Cat. No.: B14737907
CAS No.: 3314-41-8
M. Wt: 267.28 g/mol
InChI Key: MHGHKCBKUYUBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both phenyl and nitrophenyl groups in the structure of this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline can be synthesized through the cyclocondensation reaction of chalcones with hydrazine derivatives. The typical synthetic route involves the reaction of 4-nitroacetophenone with benzaldehyde to form the corresponding chalcone, which is then reacted with phenylhydrazine to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyrazole derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase and lipoxygenase. It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(4-chlorophenyl)-2-pyrazoline
  • 1-Phenyl-3-(4-methylphenyl)-2-pyrazoline
  • 1-Phenyl-3-(4-methoxyphenyl)-2-pyrazoline

Comparison

1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline is unique due to the presence of the nitro group, which enhances its biological activity and chemical reactivity compared to other similar compounds. The nitro group can undergo reduction to form amino derivatives, which can further react to form various functionalized pyrazolines. This makes this compound a versatile compound for synthetic and medicinal chemistry .

Properties

CAS No.

3314-41-8

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C15H13N3O2/c19-18(20)14-8-6-12(7-9-14)15-10-11-17(16-15)13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

MHGHKCBKUYUBGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.